molecular formula C19H26N6O2 B11198610 4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide

4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11198610
M. Wt: 370.4 g/mol
InChI Key: IUDXYYWRNMFOJW-UHFFFAOYSA-N
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Description

4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Substitution reactions: Introduction of the 4-methoxyphenyl and 4-propylpiperazin-1-yl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 4-amino-N-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-(4-propylpiperazin-1-yl)pyrimidine-5-carboxamide

InChI

InChI=1S/C19H26N6O2/c1-3-8-24-9-11-25(12-10-24)19-21-13-16(17(20)23-19)18(26)22-14-4-6-15(27-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,22,26)(H2,20,21,23)

InChI Key

IUDXYYWRNMFOJW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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